molecular formula C16H21BrN2O5 B1320678 Tert-butyl 4-(2-bromo-4-nitrophenoxy)piperidine-1-carboxylate CAS No. 337520-16-8

Tert-butyl 4-(2-bromo-4-nitrophenoxy)piperidine-1-carboxylate

Cat. No.: B1320678
CAS No.: 337520-16-8
M. Wt: 401.25 g/mol
InChI Key: XHXMEPDDTAZFPG-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-bromo-4-nitrophenoxy)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C16H21BrN2O5 and its molecular weight is 401.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Role as a Key Intermediate in Pharmaceutical Synthesis

Tert-butyl 4-(2-bromo-4-nitrophenoxy)piperidine-1-carboxylate is significant in pharmaceutical chemistry, particularly as a key intermediate. For example, it is used in the synthesis of Vandetanib, a therapeutic agent, through a multi-step process involving acylation, sulfonation, and substitution (Wang, Wang, Tang, & Xu, 2015). Similarly, it acts as an important intermediate in the synthesis of biologically active compounds like crizotinib, which is synthesized using tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).

2. Structural and Synthetic Studies

The compound has been the focus of various structural and synthetic studies. X-ray studies have revealed insights into the molecular structure of related tert-butyl piperidine-1-carboxylates, contributing to the understanding of their chemical behavior and properties. Such studies are essential for the development of new pharmaceutical compounds (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004). Additionally, synthesis and characterizations of similar compounds have been extensively studied, helping in the advancement of organic chemistry and drug development (Yang, Cai, Chen, Shi, Huang, Chai, & Zhao, 2021).

3. Application in Anticancer Drug Development

This compound is also pivotal in the development of small molecule anticancer drugs. The synthesis of related tert-butyl piperidine-1-carboxylates and their derivatives has played a crucial role in creating new anticancer therapeutics, demonstrating the compound's relevance in medicinal chemistry (Zhang, Ye, Xu, & Xu, 2018).

Properties

IUPAC Name

tert-butyl 4-(2-bromo-4-nitrophenoxy)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrN2O5/c1-16(2,3)24-15(20)18-8-6-12(7-9-18)23-14-5-4-11(19(21)22)10-13(14)17/h4-5,10,12H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHXMEPDDTAZFPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=C(C=C(C=C2)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60594950
Record name tert-Butyl 4-(2-bromo-4-nitrophenoxy)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

337520-16-8
Record name tert-Butyl 4-(2-bromo-4-nitrophenoxy)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1-t-butoxycarbonyl-4-hydroxypiperidine (2.7 g), 3-bromo-4-hydroxynitrobenzene (1.9 g) [which was prepared from 3-bromonitrobenzene according to the method described in J. Org. Chem., 63 4199 (1998)] and triphenylphosphine (4.4 g) in dichloromethane (50 ml) was added dropwise diethyl azodicarboxylate (2.7 ml) and the mixture was stirred at room temperature for 11.5 hours. The reaction mixture was concentrated in vacuo. The residue was purified by chromatography on a silica gel column using hexane/ethyl acetate=2/1 as an eluant to give the desired compound (3.1 g, yield 91%) as a yellow oil.
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step Two
Name
diethyl azodicarboxylate
Quantity
2.7 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
91%

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